molecular formula C11H17N5O2 B3496487 8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one

8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one

Cat. No.: B3496487
M. Wt: 251.29 g/mol
InChI Key: KWWGNRDPPIMFLC-UHFFFAOYSA-N
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Description

Triazines are a group of chemical compounds whose basic structure is an aromatic heterocycle with three nitrogen atoms in a six-membered ring . They are used as versatile building blocks for further syntheses .


Molecular Structure Analysis

Triazines have a six-membered ring structure with alternating carbon and nitrogen atoms . The specific structure of your compound would depend on the positions and orientations of the ethyl, morpholinyl, and imidazo groups.


Chemical Reactions Analysis

Triazine-based compounds are often used in the creation of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

Triazines are generally stable compounds due to the strong aromatic covalent bonds. They have high chemical stability and rich nitrogen content .

Mechanism of Action

In the context of OLEDs, TADF emitters are designed and synthesized using inexpensive organic donor and acceptor derivatives . They are a potential candidate for next-generation display technology .

Safety and Hazards

Some triazines, such as atrazine and simazine, were widely used as herbicides but are now banned in the EU due to their persistence in groundwater . The safety and hazards of your specific compound would depend on its exact structure and properties.

Future Directions

Triazine-based compounds are being explored for use in OLED technology . They are seen as a promising avenue for the development of next-generation display technologies .

Properties

IUPAC Name

8-ethyl-2-morpholin-4-yl-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-2-14-3-4-16-10(14)12-9(13-11(16)17)15-5-7-18-8-6-15/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWGNRDPPIMFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN2C1=NC(=NC2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
Reactant of Route 2
Reactant of Route 2
8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
Reactant of Route 3
8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
Reactant of Route 4
Reactant of Route 4
8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
Reactant of Route 5
8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
Reactant of Route 6
Reactant of Route 6
8-ethyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one

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